Structural and Physicochemical Differentiation vs. N-ethyl Indole Analog (CAS 1170832-73-1)
The target compound's unsubstituted indole NH (R1 = H on indole nitrogen) contrasts with the N-ethyl analog (CAS 1170832-73-1, MW 328.39), which bears an ethyl group at that position. This difference in the indole 1-position affects the scaffold's conformational flexibility and hydrogen-bond donor/acceptor capacity, which is critical for target engagement as described in the lead HBV patent family where indole NH is often part of key pharmacophoric interactions. [1] Quantitative predicted LogP difference (ΔLogP ≈ -0.8 to -1.0 units for the des-ethyl analog) indicates higher aqueous solubility. Direct biological head-to-head data between these two compounds is not publicly available from authorized sources; this evidence is therefore a class-level inference.
| Evidence Dimension | Physicochemical Differentiation (Predicted LogP and Molecular Weight) |
|---|---|
| Target Compound Data | MW 300.34 Da; Predicted LogP ~1.8 (estimated via fragment-based calculation) |
| Comparator Or Baseline | CAS 1170832-73-1 (N-ethyl indole analog): MW 328.39 Da; Predicted LogP ~2.7 |
| Quantified Difference | ΔMW = -28.05 Da; ΔPredicted LogP ≈ -0.9 units (estimated) |
| Conditions | In silico prediction for neutral species; not experimentally determined. |
Why This Matters
Lower molecular weight and increased polarity can improve solubility and reduce nonspecific protein binding, which are critical early filters in fragment-based and lead-like library procurement.
- [1] AICURIS GMBH & CO. KG. Novel, highly active amino-thiazole substituted indole-2-carboxamides active against the hepatitis B virus (HBV). CA Patent 3,081,386 A1, 2018. View Source
